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5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine
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Overview
Description
5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine can be compared with other similar compounds, such as:
Biological Activity
5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H10FN3O
- Molecular Weight : 201.20 g/mol
- IUPAC Name : 5-(4-fluoro-3-methylphenyl)-1,2-oxazol-3-amine
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The compound has been studied for its role in modulating pathways related to cancer cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits promising anti-cancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.63 | Induction of apoptosis |
A549 (Lung) | 10.25 | Inhibition of cell proliferation |
HeLa (Cervical) | 12.50 | Modulation of apoptotic pathways |
Case Studies
-
Case Study on MCF-7 Cells :
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15.63 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treatment led to increased expression levels of pro-apoptotic proteins such as p53 and caspase-3, confirming its role in apoptosis induction . -
In Vivo Studies :
In a zebrafish model, the compound was shown to improve muscle function in models of muscular dystrophy, suggesting additional therapeutic potential beyond oncology . The study highlighted the compound's ability to enhance calcium retention capacity in mitochondria, which is critical for cell survival under stress conditions.
Therapeutic Applications
This compound is being explored for its potential applications in:
- Cancer Therapy : As an anti-cancer agent targeting specific pathways involved in tumor growth.
- Neurological Disorders : Due to its ability to cross the blood-brain barrier and interact with neurological receptors.
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)13-14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
QMFQCECKAVCIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NO2)N)F |
Origin of Product |
United States |
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